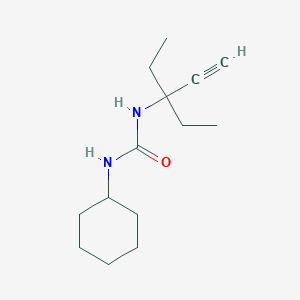![molecular formula C11H12N4O3 B5434035 2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]phenol](/img/structure/B5434035.png)
2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]phenol” is a derivative of the organic triazine compound. It is used as a reagent for activating carboxylic acids in solution and solid phase peptide synthesis . The molecular weight of this compound is 328.07 .
Synthesis Analysis
The synthesis of “this compound” involves the preparation of a new class of 1,3,5-triazinyloxyimino derivatives . It has been found that these derivatives fail to activate the carboxyl group during the formation of peptide bonds, but they produce the corresponding N-triazinyl amino acid derivatives as a major product .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple functional groups. The compound contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The triazine ring is substituted with two methoxy groups and an amino group .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve several steps. The compound is used as a reagent for activating carboxylic acids in solution and solid phase peptide synthesis . It has been found that these derivatives fail to activate the carboxyl group during the formation of peptide bonds, but they produce the corresponding N-triazinyl amino acid derivatives as a major product .Mécanisme D'action
Orientations Futures
The future directions for the use of “2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]phenol” could involve further exploration of its use in peptide synthesis and other chemical reactions. The compound’s ability to activate carboxylic acids could make it a valuable tool in the synthesis of complex organic molecules .
Propriétés
IUPAC Name |
2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-17-10-13-9(14-11(15-10)18-2)12-7-5-3-4-6-8(7)16/h3-6,16H,1-2H3,(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGYGSCDVQXWKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)NC2=CC=CC=C2O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-cyano-2-[2-(4-morpholinyl)-5-nitrophenyl]vinyl}benzonitrile](/img/structure/B5433954.png)

![2-benzyl-6-{[5-(2-chlorophenyl)-2-furyl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5433973.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-quinolinol](/img/structure/B5433980.png)

![N-[4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]-2-pyridinamine](/img/structure/B5433989.png)
![3-[(cyclopentylamino)methyl]-2-methoxy-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B5433991.png)
![N-(2-{[(4-fluorobenzyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5433999.png)

![methyl 4-[(methyl{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amino)methyl]-2-thiophenecarboxylate](/img/structure/B5434017.png)

![6-{2-[5-(tetrahydro-2H-pyran-2-yl)-2-furyl]-1H-imidazol-1-yl}-1H-indazole](/img/structure/B5434052.png)

